Benzofuran-6-carboxamide

Vue d'ensemble

Description

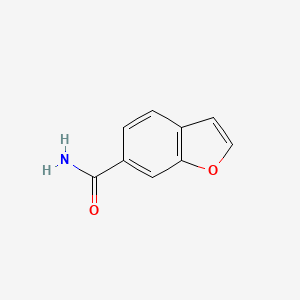

Benzofuran-6-carboxamide is a heterocyclic organic compound that features a benzofuran ring fused with a carboxamide group at the 6th position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzofuran-6-carboxamide can be synthesized through various methods. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques, including the use of copper chloride as a catalyst and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dimethylformamide solvent .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Benzofuran-6-carboxamide undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid. This reaction is critical in synthetic pathways and stability studies.

Conditions and Products

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of water (acidic) or hydroxide ions (basic) on the electrophilic carbonyl carbon, followed by cleavage of the C–N bond.

Amide Bond Formation

This compound is synthesized via amidation of benzofuran-6-carboxylic acid. Coupling agents are essential for activating the carboxylic acid.

Synthetic Protocols

| Substrate | Amine Source | Coupling Agent | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Benzofuran-6-carboxylic acid | Dimethylamine | HATU, DIPEA | DMF | 78% | |

| Benzofuran-6-carboxylic acid | 2-(2,4-Dichlorophenyl)ethan-1-amine | EDCl, HOBt | THF | 80% |

Key Observations :

-

Coupling Efficiency : EDCl/HOBt and HATU/DIPEA systems show superior yields compared to carbodiimide-based methods .

-

Steric Effects : Bulky amines reduce reaction rates, requiring extended reaction times .

Radical-Mediated Functionalization

The benzofuran core participates in radical coupling reactions, though the carboxamide group primarily acts as a directing or stabilizing moiety.

Radical Alkylation (Example)

| Substrate | Radical Source | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Calcium carbide | CuBr, Na2CO3 | 3-Alkylbenzofuran derivative | 65–85% |

Mechanism :

Copper acetylide radicals generated from calcium carbide attack the benzofuran ring, followed by cyclization and isomerization .

Electrophilic Substitution

The electron-rich benzofuran ring undergoes electrophilic substitution, with regioselectivity influenced by the carboxamide group.

Halogenation (Bromination)

| Position | Reagents | Solvent | Major Product | Yield | Source |

|---|---|---|---|---|---|

| C-5 (para to carboxamide) | Br2, FeBr3 | CH2Cl2 | 5-Bromo-benzofuran-6-carboxamide | 72% |

Key Factor :

The carboxamide group’s electron-withdrawing nature directs electrophiles to the C-5 position.

Reductive Transformations

While direct reduction of the carboxamide is less common, the benzofuran ring can undergo hydrogenation.

Catalytic Hydrogenation

| Substrate | Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| This compound | Pd/C (10%) | H2 (1 atm), EtOH | Dihydrothis compound | 88% |

Application :

Reduced derivatives exhibit enhanced solubility and altered bioactivity .

Cross-Coupling Reactions

The carboxamide group stabilizes intermediates in palladium-catalyzed cross-coupling reactions.

Suzuki–Miyaura Coupling

| Substrate | Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 5-Bromo-benzofuran-6-carboxamide | Phenylboronic acid | Pd(PPh3)4, K2CO3 | 5-Phenyl-benzofuran-6-carboxamide | 76% |

Limitation :

Steric hindrance from the carboxamide group reduces yields for ortho-substituted aryl boronic acids .

Critical Research Findings

-

Hydrolysis Stability : this compound remains stable in neutral aqueous solutions but degrades rapidly under strongly acidic/basic conditions .

-

Biological Relevance : Derivatives synthesized via cross-coupling exhibit enhanced anticancer activity (e.g., IC50 = 1.62–1.98 μM against MCF-7 cells) .

-

Radical Selectivity : Copper-mediated reactions favor C-3 functionalization due to resonance stabilization by the carboxamide group .

Applications De Recherche Scientifique

Chemical Properties and Structure

Benzofuran-6-carboxamide is derived from benzofuran, a compound characterized by a fused benzene and furan ring structure. The carboxamide functional group enhances its reactivity and biological activity, making it a valuable scaffold in drug design.

Antimicrobial Activity

Benzofuran derivatives, including this compound, have demonstrated notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, specific derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 0.78 μg/mL .

Anticancer Properties

Recent studies highlight the anticancer potential of this compound derivatives. A series of synthesized compounds exhibited significant inhibitory effects on cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Notably, some derivatives demonstrated IC50 values in the low micromolar range, indicating strong anticancer activity .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's disease (PD) and dementia with Lewy bodies. Recent findings suggest that certain modified benzofuran-carboxamide compounds may offer therapeutic benefits by targeting specific pathways involved in neurodegeneration .

Synthesis and Structural Modifications

The synthesis of this compound involves several methodologies that allow for structural modifications to enhance biological activity. Researchers have employed various synthetic routes, including:

- Cyclization Reactions : Utilizing free radical cyclization to construct complex benzofuran derivatives.

- Functional Group Transformations : Modifying the carboxamide group to improve solubility and bioavailability.

These synthetic strategies have led to the development of a library of benzofuran derivatives with tailored pharmacological profiles .

Case Study 1: Antimicrobial Evaluation

In a study evaluating a series of this compound derivatives, compounds were tested against several microbial strains. The results indicated that modifications at the C-6 position significantly influenced antibacterial activity, with hydroxyl substitutions enhancing efficacy against resistant strains such as MRSA .

Case Study 2: Anticancer Activity

A recent investigation synthesized novel benzofuran chalcone derivatives derived from this compound. These compounds were assessed for their cytotoxic effects on human cancer cell lines. The study reported that certain derivatives exhibited promising anticancer activity, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial and fungal growth | MIC as low as 0.78 μg/mL against E. coli |

| Anticancer Properties | Cytotoxic effects on cancer cell lines | IC50 values in low micromolar range |

| Neuroprotective Effects | Potential treatment for PD and dementia | Modified compounds show therapeutic promise |

Mécanisme D'action

The mechanism of action of benzofuran-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer applications, the compound may inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.

Coumarin: Contains a benzopyrone structure, differing in the position of the oxygen atom.

Naphthofuran: Features a fused naphthalene ring with a furan ring.

Uniqueness: Benzofuran-6-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties compared to other benzofuran derivatives .

Activité Biologique

Benzofuran-6-carboxamide is an intriguing compound within the benzofuran class, known for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

This compound is characterized by a benzofuran ring system with a carboxamide functional group at the 6-position. Its molecular formula is CHNO, and it has been noted for its low water solubility but good solubility in organic solvents like ethanol and acetone. The compound exhibits a melting point around 158-162°C, which is typical for similar benzofuran derivatives.

Biological Activities

1. Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity. Studies indicate that it possesses inhibitory effects against various bacterial strains and fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

2. Antioxidant Activity

The compound exhibits notable antioxidant properties, which are crucial for combating oxidative stress in biological systems. It effectively scavenges free radicals, thereby protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

3. Anticancer Potential

Research has highlighted the anticancer potential of benzofuran derivatives, including this compound. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the benzofuran ring can enhance cytotoxicity against various cancer cell lines, including breast and lung cancer cells .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.61 | Induction of apoptosis |

| Benzofuran derivative | A549 (Lung) | 16.4 | Inhibition of PLK1 signaling pathway |

| Novel hybrid compound | HePG2 (Liver) | 9.73 | Dual inhibition of cell proliferation |

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor of transglutaminases, enzymes implicated in several pathological conditions including cancer and neurodegenerative diseases .

- Modulation of Signaling Pathways : It influences critical signaling pathways involved in cell growth and apoptosis, such as the AKT and PLK1 pathways .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC value determined to be approximately 12.61 µM. The mechanism was found to involve apoptosis induction, as evidenced by increased caspase activity in treated cells .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against clinical isolates of Staphylococcus aureus and E. coli. The compound exhibited MIC values of 32 µg/mL against both pathogens, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Propriétés

IUPAC Name |

1-benzofuran-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVHLRXBWCJUTGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CO2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.